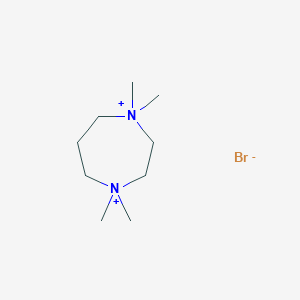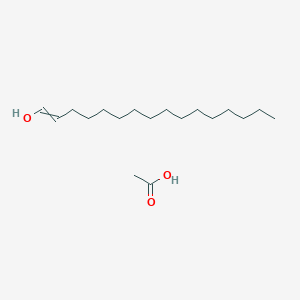
Acetic acid;hexadec-1-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;hexadec-1-en-1-ol, also known as (Z)-11-Hexadecen-1-yl acetate, is an organic compound with the molecular formula C18H34O2. It is a long-chain aliphatic alcohol esterified with acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;hexadec-1-en-1-ol can be achieved through the esterification of hexadec-1-en-1-ol with acetic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Hexadec-1-en-1-ol+Acetic acid→Acetic acid;hexadec-1-en-1-ol+Water
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale esterification reactors. The process is optimized for high yield and purity, often employing continuous distillation to remove water and drive the equilibrium towards the formation of the ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form hexadec-1-en-1-ol.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Hexadec-1-en-1-al or hexadec-1-en-1-oic acid.
Reduction: Hexadec-1-en-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid;hexadec-1-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in pheromone communication in insects.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of acetic acid;hexadec-1-en-1-ol involves its interaction with specific molecular targets. In biological systems, it can act as a pheromone, binding to receptor proteins and triggering behavioral responses in insects. In antimicrobial applications, it disrupts microbial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
(Z)-11-Hexadecen-1-ol: The alcohol precursor to acetic acid;hexadec-1-en-1-ol.
(E)-11-Hexadecen-1-ol acetate: A stereoisomer with different spatial configuration.
Tetradec-11-en-1-ol acetate: A shorter chain analog with similar properties.
Uniqueness: this compound is unique due to its specific chain length and the presence of a double bond, which imparts distinct chemical and biological properties. Its role as a pheromone in insect communication and its applications in fragrance production highlight its versatility and importance.
Properties
CAS No. |
27213-73-6 |
|---|---|
Molecular Formula |
C18H36O3 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
acetic acid;hexadec-1-en-1-ol |
InChI |
InChI=1S/C16H32O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2(3)4/h15-17H,2-14H2,1H3;1H3,(H,3,4) |
InChI Key |
WGWFUTGUZKRSHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC=CO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





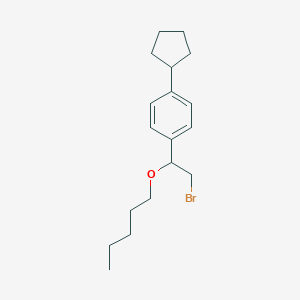
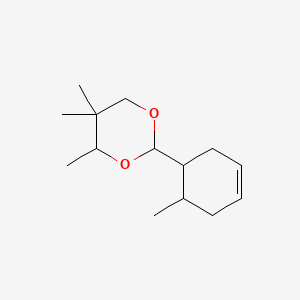

![1-[2-(5-Bromopyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14704114.png)

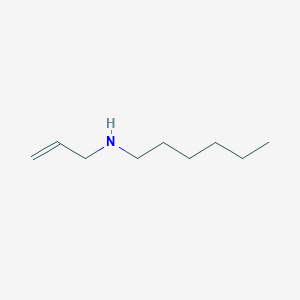
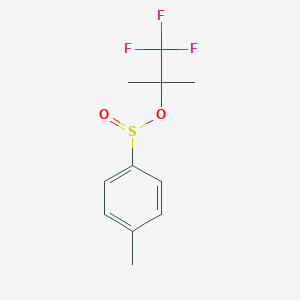
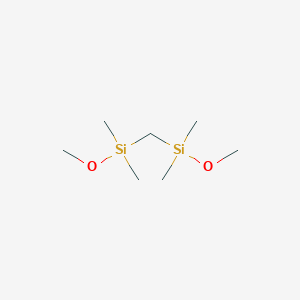
![1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14704146.png)
![(E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine](/img/structure/B14704154.png)
